molecular formula C18H16BrNO4S B2898043 Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate CAS No. 2361827-55-4

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate

Cat. No.: B2898043
CAS No.: 2361827-55-4
M. Wt: 422.29
InChI Key: UVQYUBFJROBJFR-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate is a chemical compound that combines the structural features of quinoline, bromobenzene, and sulfonate groups

Properties

IUPAC Name

quinolin-8-yl 4-bromo-3-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQYUBFJROBJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-3-propoxybenzenesulfonyl chloride, which is then reacted with quinolin-8-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of this compound with an arylboronic acid .

Scientific Research Applications

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate include other quinoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonate group enhances its solubility and stability in various solvents.

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